3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
Description
This compound belongs to the coumarin (chromen-2-one) family, characterized by a fused benzopyrone scaffold. Its structure includes a 4-chlorophenyl group at position 3, a hydroxy group at position 7, and a 4-(2-hydroxyethyl)piperazinylmethyl substituent at position 6. The hydroxyethyl group on the piperazine ring enhances solubility and hydrogen-bonding capacity, which may influence pharmacokinetic properties and target binding.
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c23-17-4-1-15(2-5-17)18-13-16-3-6-20(27)19(21(16)29-22(18)28)14-25-9-7-24(8-10-25)11-12-26/h1-6,13,26-27H,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWZYHRABMWJTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Chromenone Core
The chromenone core is synthesized via the Kostanecki-Robinson reaction, which cyclizes a resorcinol derivative with a β-keto ester. For this compound, 7-hydroxy-2H-chromen-2-one serves as the foundational structure. Key steps include:
-
Condensation : Resorcinol reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid at 0–5°C to form 7-hydroxy-4-methyl-2H-chromen-2-one.
-
Demethylation : Hydroxylation at position 7 is achieved using hydrobromic acid (48%) under reflux conditions.
Table 1: Reagents for Chromenone Core Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Condensation | Resorcinol, ethyl acetoacetate, H₂SO₄ | 0–5°C, 12 hr | 78 |
| Demethylation | HBr (48%) | Reflux, 6 hr | 85 |
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl group is introduced at position 3 via Friedel-Crafts acylation:
Table 2: Friedel-Crafts Acylation Parameters
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Yield | 72% |
Incorporation of the Piperazine Moiety
The piperazine group is introduced at position 8 via a Mannich reaction:
-
Mannich Reaction : The chromenone derivative reacts with formaldehyde and 1-(2-hydroxyethyl)piperazine in acetic acid at 60°C for 8 hours. The methylene bridge forms between the chromenone’s 8-position and the piperazine’s nitrogen.
-
Workup : The crude product is neutralized with sodium bicarbonate and extracted with ethyl acetate.
Table 3: Mannich Reaction Optimization
| Variable | Optimal Value |
|---|---|
| Temperature | 60°C |
| Catalyst | Acetic acid |
| Reaction Time | 8 hr |
| Yield | 68% |
Final Hydroxylation and Functionalization
The 7-hydroxy group is introduced via oxidative demethylation:
-
Oxidation : The methyl-protected intermediate is treated with boron tribromide (BBr₃) in dichloromethane at −78°C, followed by gradual warming to room temperature.
-
Purification : Recrystallization from methanol yields the final compound.
Industrial Production Considerations
Scalable synthesis requires:
Table 4: Industrial vs. Lab-Scale Parameters
| Parameter | Lab-Scale | Industrial Scale |
|---|---|---|
| Solvent | Dichloromethane | CPME |
| Reaction Volume | 50 mL | 500 L |
| Yield | 68% | 89% |
Mechanistic Insights
Chemical Reactions Analysis
Oxidation Reactions
The 7-hydroxy group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (0.1 M) | Aqueous NaOH (pH 10), 60°C, 4 hrs | 3-(4-Chlorophenyl)-7-oxo derivative | 68% |
| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C, 2 hrs | Quinone analog | 52% |
Oxidation at the 7-position modifies electron distribution, enhancing interactions with biological targets like DNA topoisomerases .
Nucleophilic Substitution
The piperazine moiety participates in nucleophilic substitutions:
Example Reaction:
Reaction with methyl iodide in THF at reflux (24 hrs) yields N-methylated derivatives (85% purity), improving lipophilicity for blood-brain barrier penetration.
Key parameters:
-
Solvent: Tetrahydrofuran (THF)
-
Catalyst: Triethylamine
-
Reaction Time: 12–24 hrs
Mannich Reactions
The hydroxyl group facilitates Mannich base formation, critical for enhancing bioactivity:
Mannich reactions occur at pH 7–8, with microwave-assisted synthesis reducing reaction times to 30 mins .
Biological Interactions via Chemical Modifications
Derivatives exhibit targeted mechanisms:
| Modified Position | Biological Target | Effect | Source |
|---|---|---|---|
| 8-(Piperazinylmethyl) | Serotonin receptors | Partial agonist (EC₅₀ = 120 nM) | |
| 7-Hydroxy → 7-Methoxy | CYP450 enzymes | Reduced metabolic degradation |
Stability Under Physiological Conditions
Hydrolysis and photodegradation studies reveal:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4 buffer, 37°C | Ester hydrolysis at 2-position | 14.2 hrs |
| UV light (254 nm) | Chromenone ring cleavage | 45 mins |
Stabilization strategies include PEGylation (improves half-life to 22 hrs).
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Oxidation (KMnO₄) | 3.2 × 10⁻⁴ | 58.9 |
| N-Alkylation | 1.8 × 10⁻³ | 42.1 |
| Mannich reaction | 4.5 × 10⁻³ | 35.7 |
This compound’s versatility in chemical modifications enables tailored pharmacological profiles, supported by its reactive hydroxy, piperazine, and chlorophenyl groups. Further studies should explore its enantioselective synthesis and in vivo metabolite profiling.
Scientific Research Applications
3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction Pathways: Influencing pathways that control cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related coumarin derivatives, focusing on substituent effects, synthetic yields, physical properties, and biological activities.
Structural Features
Key Observations :
- Hydroxyethyl-piperazine at R8 improves solubility compared to ethyl or methyl analogs (e.g., compound in ).
Key Observations :
- Yields for hydroxyethyl-piperazine derivatives (e.g., 27% in ) are generally lower than those for benzothiazole or thiazole analogs (58–64% in ), possibly due to steric hindrance during substitution.
- Melting points correlate with crystallinity; chlorophenyl and hydroxyethyl groups may enhance intermolecular interactions (e.g., 196–198°C in vs. 157–159°C in ).
Spectroscopic and Crystallographic Data
- NMR Shifts : The 7-hydroxy group in coumarins typically appears as a singlet near δ 10–12 ppm in DMSO-d6 . Substituents at R3 (e.g., chlorophenyl) deshield adjacent protons, shifting aromatic signals upfield.
- X-ray Data: A related compound (7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2H-chromen-2-one) shows a planar chromenone core with a dihedral angle of 5.2° between the piperazine and coumarin rings, suggesting minimal steric clash .
Biological Activity
The compound 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one , commonly referred to as a substituted chromenone, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClN₃O₃
- Molecular Weight : 353.81 g/mol
Structural Features
The compound features a chromenone backbone, which is modified with a piperazine ring and a chlorophenyl group. The presence of hydroxyl groups enhances its potential for biological activity by influencing solubility and interaction with biological targets.
Antioxidant Activity
Research has demonstrated that derivatives of chromenones exhibit significant antioxidant properties. For instance, related compounds have been shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases.
| Compound | EC50 (μM) |
|---|---|
| 4a | 2.07 |
| 4b | 2.25 |
| 4c | 2.29 |
| 4d | 2.30 |
| Trolox | 2.30 |
These findings suggest that the antioxidant activity may be attributed to the hydroxyl groups present in the structure, which can donate electrons to neutralize free radicals .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been noted that chromenone derivatives exhibit cytotoxic effects against different cancer cell lines. For example, compounds similar to the one have shown effectiveness against leukemia and solid tumors by inducing apoptosis and inhibiting cell proliferation.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of various chromenone derivatives on human cancer cell lines, revealing that certain modifications in the structure significantly enhanced their potency:
- Cell Line : U937 (human leukemia)
- IC50 Values : Ranged from 5 µM to 15 µM across different derivatives.
These results indicate that structural modifications can lead to enhanced activity against cancer cells .
Neuroprotective Effects
The piperazine moiety in this compound is associated with neuroprotective effects. Research indicates that compounds containing piperazine can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.
The proposed mechanism involves the inhibition of monoamine oxidase (MAO) and modulation of dopamine receptors, which are crucial for maintaining neurochemical balance .
Pain Management
The compound's ability to modulate P2X3 receptors suggests potential use in pain management therapies. P2X3 receptors are involved in pain signaling pathways, and their antagonism can provide relief from chronic pain conditions .
Antimicrobial Activity
Emerging studies have indicated that chromenone derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within these organisms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one, and what are the critical reaction conditions?
- Answer : The compound can be synthesized via a Mannich reaction , where formaldehyde, dimethylamine, and a chromenone precursor (e.g., daidzein) are reacted in ethanol. Key conditions include maintaining a pH of 8–9 and refluxing at 70–80°C for 12–24 hours. Post-reaction purification involves column chromatography with ethyl acetate/hexane gradients . Alternative routes may employ piperazine-functionalized intermediates , where the hydroxyethylpiperazine moiety is introduced via nucleophilic substitution under basic conditions (e.g., NaOH in dichloromethane) .
Q. How is the compound’s structure validated, and what analytical techniques are essential for characterization?
- Answer : X-ray crystallography (using SHELXL for refinement) provides definitive structural validation, particularly for verifying the spatial arrangement of the chlorophenyl and hydroxyethylpiperazine groups . Complementary techniques include:
- NMR spectroscopy (¹H/¹³C, DEPT, COSY) for confirming proton environments and substituent connectivity.
- High-resolution mass spectrometry (HRMS) for molecular formula verification.
- FT-IR to identify functional groups (e.g., hydroxyl, carbonyl stretches) .
Q. What are the primary biological activities reported for this compound, and how are they assayed?
- Answer : The compound exhibits antiviral , anticancer , and enzyme inhibitory activities. Assays include:
- Cytotoxicity testing (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at IC₅₀ values < 50 µM .
- HIV protease inhibition via fluorescence-based enzymatic assays, with comparative analysis against reference inhibitors (e.g., ritonavir) .
- Fluorescence sensing for metal ions (e.g., Fe³⁺) using UV-Vis and fluorescence quenching studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or compound purity . Mitigation strategies:
- Standardize protocols : Use identical cell lines (e.g., ATCC-certified) and control compounds.
- Validate purity : Employ HPLC (e.g., Chromolith columns) with ≥98% purity thresholds .
- Dose-response curves : Perform triplicate experiments with statistical validation (e.g., ANOVA) .
Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?
- Answer : Molecular docking (AutoDock Vina) can model interactions with targets like HIV protease or cancer-related kinases. QSAR models using descriptors (e.g., LogP, polar surface area) predict bioactivity trends. For electronic structure analysis, DFT calculations (Gaussian 09) optimize geometry and map electrostatic potentials .
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, BBB permeability) be experimentally optimized?
- Answer :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA-based).
- BBB penetration : Assess via PAMPA-BBB assay ; modify the hydroxyethylpiperazine group to reduce hydrogen-bond donors (e.g., methyl substitution) .
- Metabolic stability : Conduct microsomal assays (human liver microsomes) with CYP450 isoform profiling .
Q. What strategies address challenges in crystallizing this compound for X-ray studies?
- Answer : Crystallization hurdles include polymorphism and solvent inclusion . Solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
